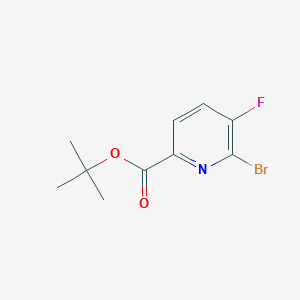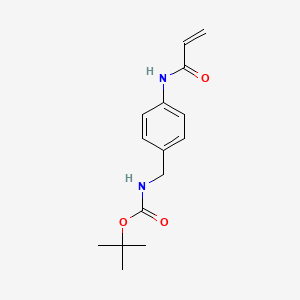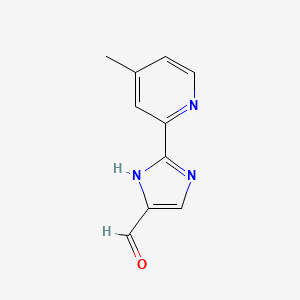
Ethyl 3-Hydroxy-3-(2,3,4-trifluorophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-Hydroxy-3-(2,3,4-trifluorophenyl)propanoate is an organic compound with the molecular formula C11H11F3O3 It is an ester derivative, characterized by the presence of a hydroxy group and a trifluorophenyl group attached to a propanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(2,3,4-trifluorophenyl)propanoate typically involves the esterification of 3-Hydroxy-3-(2,3,4-trifluorophenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-Hydroxy-3-(2,3,4-trifluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of Ethyl 3-Oxo-3-(2,3,4-trifluorophenyl)propanoate.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Ethyl 3-Oxo-3-(2,3,4-trifluorophenyl)propanoate.
Reduction: Ethyl 3-Hydroxy-3-(2,3,4-trifluorophenyl)propanol.
Substitution: Various substituted derivatives of this compound.
Applications De Recherche Scientifique
Ethyl 3-Hydroxy-3-(2,3,4-trifluorophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s trifluorophenyl group can enhance the bioavailability and metabolic stability of pharmaceuticals.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-Hydroxy-3-(2,3,4-trifluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-Hydroxy-3-(3,4,5-trifluorophenyl)propanoate
- Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate
- Ethyl 3-Hydroxy-3-(2,3,5-trifluorophenyl)propanoate
Uniqueness
Ethyl 3-Hydroxy-3-(2,3,4-trifluorophenyl)propanoate is unique due to the specific positioning of the trifluorophenyl group, which can influence its chemical reactivity and interaction with biological targets. This positional specificity can result in different pharmacokinetic and pharmacodynamic properties compared to its isomers.
Propriétés
Formule moléculaire |
C11H11F3O3 |
|---|---|
Poids moléculaire |
248.20 g/mol |
Nom IUPAC |
ethyl 3-hydroxy-3-(2,3,4-trifluorophenyl)propanoate |
InChI |
InChI=1S/C11H11F3O3/c1-2-17-9(16)5-8(15)6-3-4-7(12)11(14)10(6)13/h3-4,8,15H,2,5H2,1H3 |
Clé InChI |
QJIJNPIBPMVCGR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=C(C(=C(C=C1)F)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13666310.png)


![tert-butyl 6-amino-1,1-dimethylspiro[3H-isoquinoline-4,1'-cyclopropane]-2-carboxylate](/img/structure/B13666330.png)
![8-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666336.png)



![Thiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13666358.png)

![4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole](/img/structure/B13666367.png)
![Benzyl 5-Chlorospiro[Indoline-3,4-Piperidine]-1-Carboxylate](/img/structure/B13666382.png)


